2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Description
2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H30N2O4S2 and its molecular weight is 450.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior : The synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives is an area of interest. These derivatives can be produced through the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides. Such compounds' structure and stereochemistry are determined using analytical and spectroscopic data, and their chemical behavior has been studied (Croce, Cremonesi, Fontana, & Rosa, 2006).
Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives, including those similar to the compound , have been investigated for their pro-apoptotic effects on cancer cells. They can induce mRNA expression of pro-apoptotic genes and activate apoptotic pathways via p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Antimicrobial Properties : Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been synthesized as potential antimicrobial agents. Their structure and antimicrobial activity against Gram-positive bacteria have been evaluated (2019).
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing sulfonamide moiety have been synthesized and evaluated for in vitro antitumor activity. Some compounds showed significant potential, being more potent than reference drugs like Doxorubicin (Alqasoumi et al., 2010).
Catalytic Applications in Organic Chemistry : The compound's derivatives have been used in catalytic applications. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Enzyme Inhibition : Some derivatives of this compound have been studied for their enzyme inhibitory activity. For example, 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isozymes, showing nanomolar binding potency (Dudutienė et al., 2013).
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-6-12-29(25,26)24-11-7-8-19-9-10-20(14-21(19)24)23-30(27,28)22-17(4)15(2)13-16(3)18(22)5/h9-10,13-14,23H,6-8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSHTVMVTUGYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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